![molecular formula C9H10BrNO2 B175332 Ethyl 6-(bromomethyl)nicotinate CAS No. 178264-57-8](/img/structure/B175332.png)
Ethyl 6-(bromomethyl)nicotinate
Overview
Description
Ethyl 6-(bromomethyl)nicotinate is a chemical compound with the CAS Number: 178264-57-8 . It has a molecular weight of 244.09 and its IUPAC name is ethyl 6-(bromomethyl)nicotinate .
Synthesis Analysis
A visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate was effectively conducted with N-bromosuccinimide using a 150-W tungsten bulb as an initiator, leading to the desired monobromo product ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate .Molecular Structure Analysis
The InChI code for Ethyl 6-(bromomethyl)nicotinate is 1S/C9H10BrNO2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 6-(bromomethyl)nicotinate is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Ethyl 6-(bromomethyl)nicotinate: A Comprehensive Analysis of Scientific Research Applications
Organic Synthesis: Ethyl 6-(bromomethyl)nicotinate is a versatile reagent in organic synthesis, particularly in the construction of complex molecules. It serves as an alkylating agent that can introduce the bromomethyl group into various substrates, facilitating subsequent transformations such as cross-coupling reactions. This compound has been utilized in the synthesis of [1,3]dioxolo[4,5-g]quinoline-7-carboxylate derivatives under visible-light-induced conditions, showcasing its potential for further functional group manipulations .
Safety and Hazards
Ethyl 6-(bromomethyl)nicotinate is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .
Mechanism of Action
Target of Action
It is known that nicotine and its derivatives often interact with nicotinic acetylcholine receptors
Mode of Action
Nicotine, a related compound, acts as an agonist at nicotinic acetylcholine receptors, stimulating these receptors and causing a range of physiological responses
Biochemical Pathways
Nicotine is metabolized via the pyridine and pyrrolidine pathways, and a hybrid of these two pathways (also known as the VPP pathway) has been identified in certain bacteria . In the hybrid pathway, nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle . It’s possible that Ethyl 6-(bromomethyl)nicotinate may be metabolized via similar pathways, but this hypothesis requires further investigation.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl 6-(bromomethyl)nicotinate, it’s known that the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Other environmental factors that could influence its action include pH, presence of other substances, and specific conditions within the body or environment where the compound is present.
properties
IUPAC Name |
ethyl 6-(bromomethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVLWROJDKJMST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623917 | |
Record name | Ethyl 6-(bromomethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(bromomethyl)nicotinate | |
CAS RN |
178264-57-8 | |
Record name | Ethyl 6-(bromomethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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